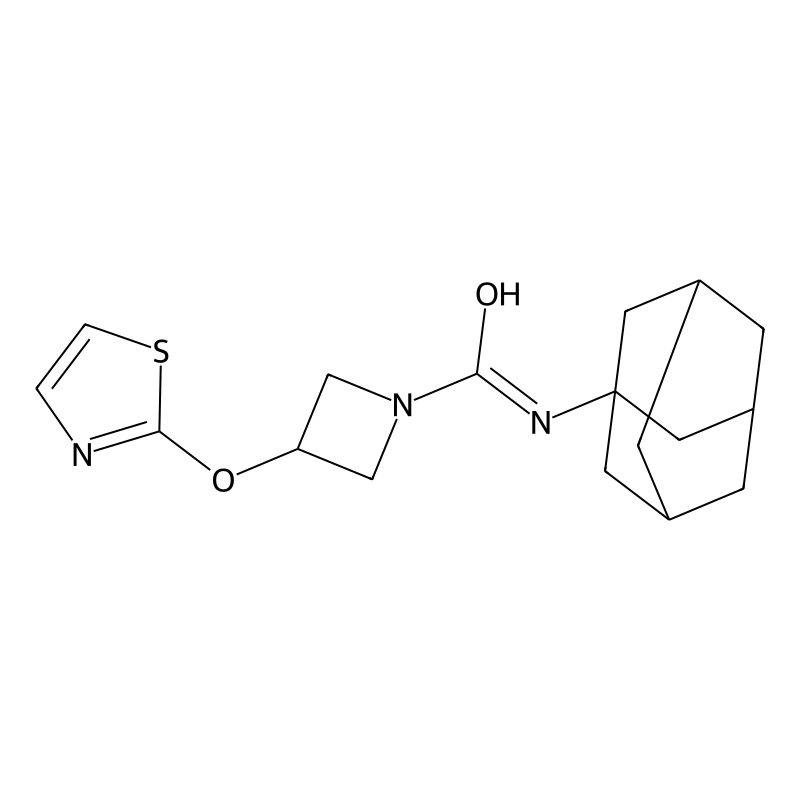N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic compound characterized by its unique structure, which incorporates an adamantane moiety, a thiazole group, and an azetidine ring. The molecular formula of this compound is , with a molecular weight of approximately 280.35 g/mol. The adamantane structure contributes to its rigidity and hydrophobic properties, while the thiazole and azetidine components may enhance its biological activity and solubility characteristics.
Antiviral Properties:
Studies suggest that N-ATAC may possess antiviral properties. One study demonstrated in vitro activity against Influenza A and B viruses. [] Further research is necessary to determine the effectiveness of N-ATAC against other viruses and to elucidate the mechanisms underlying its antiviral effects.
Anticancer Properties:
N-ATAC is being investigated for its potential anticancer properties. In vitro studies have shown that N-ATAC can inhibit the proliferation of various cancer cell lines. [] The specific mechanisms by which N-ATAC exerts its anticancer effects are still being explored.
Preliminary studies suggest that N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide exhibits promising biological activities. It has been investigated for its potential as an inhibitor of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Compounds that inhibit HSP90 can lead to the degradation of oncogenic proteins, thus presenting a therapeutic avenue for cancer treatment . Additionally, the compound may exhibit antimicrobial properties due to the presence of the thiazole ring, which is known for its bioactivity against various pathogens.
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide typically involves several steps:
- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as α-halo ketones and thioamides.
- Synthesis of Azetidine: Azetidines can be synthesized via cyclization reactions from amino acids or other suitable precursors.
- Coupling Reaction: The adamantane moiety is introduced through coupling reactions with activated carboxylic acids or amines.
- Final Modification: The final product is obtained through purification steps such as crystallization or chromatography.
The primary applications of N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide include:
- Pharmaceutical Development: As a potential drug candidate for cancer treatment due to its HSP90 inhibitory activity.
- Antimicrobial Agent: Exploration in the development of new antibiotics leveraging its thiazole component.
- Research Tool: Used in biochemical assays to study protein interactions and cellular stress responses.
Interaction studies involving this compound focus on its binding affinity to various biological targets. For instance:
- HSP90 Binding Studies: Investigations using surface plasmon resonance or thermal shift assays to determine binding kinetics and affinities.
- Cellular Assays: Evaluating cytotoxicity and efficacy in cancer cell lines to assess therapeutic potential.
These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy.
Several compounds share structural similarities with N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(adamantane-1-carbonyl)thiazole | Contains adamantane and thiazole | Focused on antimicrobial activity |
| 3-(adamantan-1-yloxy)azetidine | Lacks thiazole group | Potentially less bioactive |
| N-(adamantane-1-carbonyl)glycine | Simple amide structure | Less complex than target compound |
The uniqueness of N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide lies in its combination of an adamantane backbone with both thiazole and azetidine functionalities, which may synergistically enhance its biological activity compared to simpler analogs.
This detailed examination underscores the significance of this compound in medicinal chemistry and its potential role in therapeutic applications.








